1-(4-Bromothiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields of scientific research . The compound is characterized by a bromine atom attached to the thiazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromothiazol-5-yl)ethanone typically involves the bromination of thiazole derivatives. One common method includes the reaction of 4-bromothiazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Bromothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromothiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(4-Chlorothiazol-5-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Methylthiazol-5-yl)ethanone: Contains a methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYIIOBFFFTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.